N-[(5Z)-5-(5-chloro-2-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide
Overview
Description
N-[(5Z)-5-(5-chloro-2-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide is a synthetic compound characterized by a thiazole ring structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of the thiazole ring, along with other functional groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of N-[(5Z)-5-(5-chloro-2-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide typically involves the condensation of 5-chloro-2-propoxybenzaldehyde with thiosemicarbazide, followed by cyclization and acetylation reactions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[(5Z)-5-(5-chloro-2-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and propoxy positions, using reagents like sodium methoxide or potassium tert-butoxide. Major products from these reactions include substituted thiazole derivatives with varying functional groups.
Scientific Research Applications
N-[(5Z)-5-(5-chloro-2-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new thiazole-based compounds with potential biological activities.
Biology: The compound is studied for its potential as an antimicrobial agent, given the thiazole ring’s known activity against various microorganisms.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent, leveraging its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-(5-chloro-2-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide involves its interaction with various molecular targets, including enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which facilitate its binding to biological macromolecules. This binding can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
N-[(5Z)-5-(5-chloro-2-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide can be compared with other thiazole-based compounds, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different functional groups.
Ritonavir: An antiretroviral drug that also contains a thiazole ring, used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug with a thiazole ring, used to treat fungal infections.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
N-[(5Z)-5-[(5-chloro-2-propoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-3-6-21-12-5-4-11(16)7-10(12)8-13-14(20)18-15(22-13)17-9(2)19/h4-5,7-8H,3,6H2,1-2H3,(H,17,18,19,20)/b13-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDPEJOBURPTCE-JYRVWZFOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)C=C2C(=O)N=C(S2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)Cl)/C=C\2/C(=O)N=C(S2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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